molecular formula C9H8Cl2F2O2 B14052600 1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene

1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene

Cat. No.: B14052600
M. Wt: 257.06 g/mol
InChI Key: VQOAHBHQFXMNAV-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,5-dichloro-3-fluorobenzene with difluoromethoxy and ethoxy reagents in the presence of a catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ethoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-3-difluoromethoxy-2-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-8-6(11)3-5(10)4-7(8)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

VQOAHBHQFXMNAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)OC(F)F

Origin of Product

United States

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